molecular formula C8H7BF2O4 B8119167 2,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid

2,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid

Cat. No.: B8119167
M. Wt: 215.95 g/mol
InChI Key: ADCJCQMKOKKEPB-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two fluorine atoms and a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Properties

IUPAC Name

(2,4-difluoro-5-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJCQMKOKKEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-difluoro-5-(methoxycarbonyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvent, catalyst, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Mechanism of Action

The primary mechanism by which 2,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the electrophilic partner (e.g., aryl halide). This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is unique due to the specific positioning of the fluorine atoms and the methoxycarbonyl group on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

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